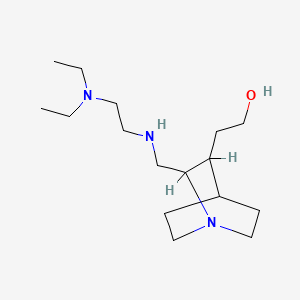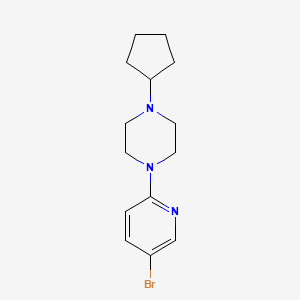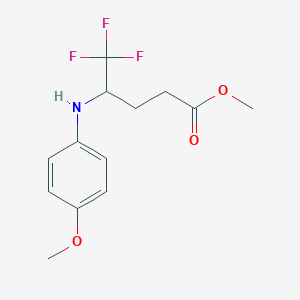![molecular formula C11H8N2 B13932155 1H-pyrrolo[3,2-c]quinoline CAS No. 233-38-5](/img/structure/B13932155.png)
1H-pyrrolo[3,2-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-pyrrolo[3,2-c]quinoline is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a quinoline ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-pyrrolo[3,2-c]quinoline can be synthesized through various methods. One common approach involves the annulation of the pyridine ring in the final step of the synthesis. For example, the Pictet-Spengler reaction, which involves cyclization and oxidation, is often used . Another method includes the use of a synergetic copper/zinc-catalyzed one-step annulation reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production. The use of readily available precursors and mild reaction conditions makes these methods suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-pyrrolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-diamine derivatives, while substitution reactions can introduce various functional groups at different positions on the ring system .
Wissenschaftliche Forschungsanwendungen
1H-pyrrolo[3,2-c]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a fluorescent sensor and in the detection of metal ions.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1H-pyrrolo[3,2-c]quinoline varies depending on its application. For instance, as a serotonin 5-HT6 receptor antagonist, it binds to the receptor and inhibits its activity, which can help alleviate cognitive deficits . The compound’s interaction with molecular targets and pathways often involves binding to specific proteins or enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1H-pyrrolo[2,3-f]quinoline: This compound has a similar fused ring system but differs in the position of the nitrogen atom in the pyrrole ring.
1H-pyrazolo[3,4-b]quinoline: This compound features a pyrazole ring fused to a quinoline ring and has been studied for its biological properties.
Uniqueness: 1H-pyrrolo[3,2-c]quinoline is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness contributes to its potential as a versatile building block in organic synthesis and its promising biological activities.
Eigenschaften
CAS-Nummer |
233-38-5 |
|---|---|
Molekularformel |
C11H8N2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
1H-pyrrolo[3,2-c]quinoline |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-9(3-1)11-8(7-13-10)5-6-12-11/h1-7,12H |
InChI-Schlüssel |
VNDWOJHEQHSSJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CN3)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



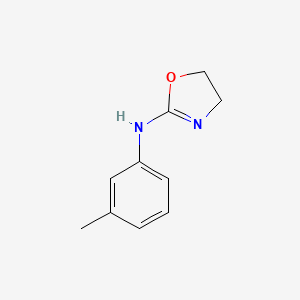
![1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)
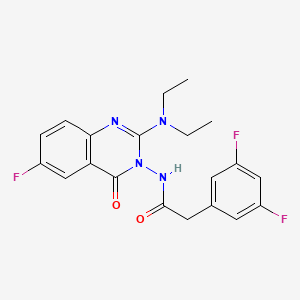
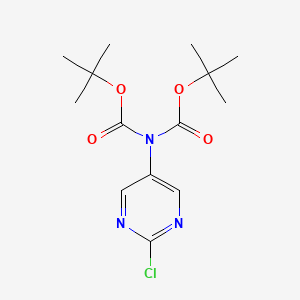
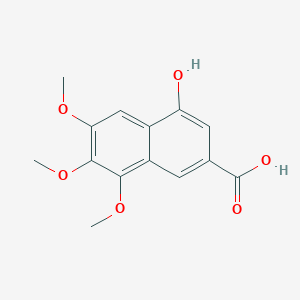

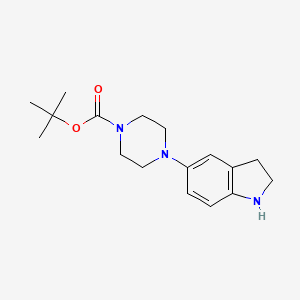

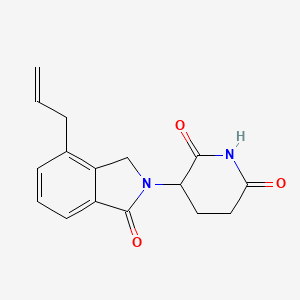
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)
